molecular formula C3H3NOS2 B15242268 Oxazolidine-2,4-dithione

Oxazolidine-2,4-dithione

Cat. No.: B15242268
M. Wt: 133.20 g/mol
InChI Key: GBFMQFSZQMXGDO-UHFFFAOYSA-N
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Description

Oxazolidine-2,4-dithione is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure It is a derivative of oxazolidine, where the oxygen atom is replaced by sulfur atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolidine-2,4-dithione typically involves the reaction of primary amines with carbon disulfide and formaldehyde. One common method is the condensation of primary amines with carbon disulfide to form dithiocarbamates, which then react with formaldehyde to yield this compound. This reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Oxazolidine-2,4-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxazolidine-2,4-dithione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazolidine-2,4-dithione involves its interaction with specific molecular targets. It can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can inhibit the function of enzymes or other proteins, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolidine-2,4-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This makes it particularly useful in applications requiring sulfur chemistry, such as the synthesis of sulfur-containing drugs and materials .

Properties

Molecular Formula

C3H3NOS2

Molecular Weight

133.20 g/mol

IUPAC Name

1,3-oxazolidine-2,4-dithione

InChI

InChI=1S/C3H3NOS2/c6-2-1-5-3(7)4-2/h1H2,(H,4,6,7)

InChI Key

GBFMQFSZQMXGDO-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NC(=S)O1

Origin of Product

United States

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